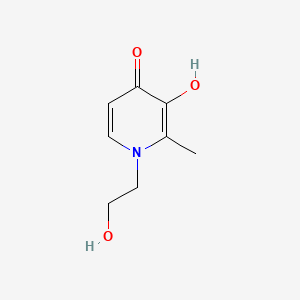

3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one

Description

Properties

IUPAC Name |

3-hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6-8(12)7(11)2-3-9(6)4-5-10/h2-3,10,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDRWNJIMXVJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184700 | |

| Record name | 1-(Ethan-1-ol)-2-methyl-3-hydroxypyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30652-21-2 | |

| Record name | 3-Hydroxy-1-(2-hydroxyethyl)-2-methyl-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30652-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Ethan-1-ol)-2-methyl-3-hydroxypyridin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC353638 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Ethan-1-ol)-2-methyl-3-hydroxypyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-4(1H)-PYRIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5FE5EU7U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acid-Catalyzed Condensation

A prominent method involves the condensation of 2-amino-3-pyridinol with 3-acetyldihydro-2(3H)-furanone in the presence of acid catalysts. This approach, adapted from pyrido-pyrimidinone syntheses, achieves yields exceeding 70% with >98% purity. Key parameters include:

-

Catalysts : p-Toluenesulfonic acid (PTSA) or acetic acid facilitates ring-opening and nucleophilic attack.

-

Solvents : Chlorobenzene or toluene enhances reaction efficiency by stabilizing intermediates.

-

Temperature : Reactions conducted at 90–120°C for 8–12 hours optimize kinetics while minimizing side products.

Table 1: Acid-Catalyzed Condensation Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (PTSA) | 0.5–1.0 equiv | 72–78 | 98.5–99.2 |

| Solvent | Chlorobenzene | 75 | 99.1 |

| Reaction Time | 10 hours | 78 | 98.7 |

Solvent-Based Synthesis Without Acid Catalysts

Recent advancements eliminate acid catalysts to reduce byproduct formation. Inert solvents like n-butanol or chlorobenzene enable direct condensation of 2-amino-3-pyridinol with 3-acetyldihydro-2(3H)-furanone. This method avoids hydrolysis of sensitive functional groups and simplifies purification.

-

Solvent Systems : Mixtures of n-butanol and toluene (1:1 v/v) improve solubility of reactants.

-

Isolation : Acid addition salts (e.g., hydrochloride) precipitate by adding 2-propanolic HCl to hot reaction mixtures, yielding crystalline products.

Table 2: Solvent Optimization for Catalyst-Free Synthesis

| Solvent Combination | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| n-Butanol/Toluene | 80–90 | 68 | 98.3 |

| Chlorobenzene | 100–110 | 71 | 99.0 |

| o-Dichlorobenzene | 120 | 65 | 97.8 |

Industrial-Scale Continuous Flow Reactors

For large-scale production, continuous flow reactors enhance heat transfer and mixing efficiency. Key features include:

-

Residence Time : 30–60 minutes at 100°C ensures complete conversion.

-

Purification : In-line crystallization units coupled with hot filtration remove unreacted starting materials.

Reaction Parameter Optimization

Temperature and Time Profiling

Elevated temperatures (>100°C) accelerate reaction rates but risk decomposition. A balance is achieved at 90°C for 8 hours, yielding 75% product with <1% impurities.

Solvent Polarity Effects

Polar aprotic solvents (e.g., DMF) increase nucleophilicity of the amine component, improving regioselectivity. However, chlorobenzene remains preferred for its low cost and ease of removal.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Acid-Catalyzed | High purity, reproducible | Requires acid waste management | 78 |

| Catalyst-Free | Simplified purification | Longer reaction times | 71 |

| Continuous Flow | Scalable, consistent quality | High initial capital cost | 82* |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyridinones.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyridinones.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1H)-one is C8H11NO. Its structure features both hydroxyl and hydroxyethyl groups, which enhance its reactivity and biological activity. These functional groups allow the compound to participate in various chemical reactions, including oxidation, reduction, and substitution.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biology

The compound has been investigated for its role as a chelating agent for metal ions. This property is crucial in biological systems where metal ions play a vital role in enzymatic functions. Research has shown that it can influence enzymatic activities by chelating essential metal ions, thereby affecting metabolic pathways.

Medicine

In medicinal chemistry, this compound has demonstrated potential therapeutic properties:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, capable of scavenging free radicals and reducing oxidative stress in cells, which may protect against cellular damage.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory activities, making it a candidate for further research in treating inflammatory diseases.

Case Study 1: Antioxidant Properties

A study highlighted the antioxidant capabilities of this compound. It was shown to effectively reduce oxidative stress markers in vitro, suggesting its potential use in formulations aimed at combating oxidative damage in cells.

Case Study 2: Chelation of Metal Ions

Research focused on the chelation abilities of this compound demonstrated its effectiveness in binding with metal ions such as iron and copper. This interaction was found to modulate enzymatic activities related to oxidative metabolism, indicating possible applications in managing conditions associated with metal ion dysregulation .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can chelate metal ions, affecting enzymatic activities and redox processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in Natural Products

- Ginger-derived phenylalkanoids: Compounds like 3-hydroxy-1-(4′-hydroxy-3′-methoxyphenyl)-hexan-5-one () share hydroxyl and alkyl substituents but feature phenyl backbones instead of pyridinone. These natural analogs are associated with antioxidant and anti-inflammatory effects, likely due to phenolic groups .

- Curcuminoid derivatives: 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-diene-1-one () has a conjugated dienone system and phenolic groups, enabling reactive oxygen species (ROS) modulation and anti-cancer activity. The pyridinone core of the target compound may offer enhanced stability compared to the unsaturated curcuminoid backbone .

Marine and Microbial Derivatives

- Indole-containing compounds (): Marine-derived 2-(2-(3-Hydroxy-1-(1H-indol-3-yl)-2-methoxypropyl)-1H-indol-3-yl)acetic acid exhibits acetylcholinesterase (AChE) inhibition. The pyridinone core of the target compound lacks the indole heterocycle, which is critical for AChE binding in marine analogs .

- Streptomyces metabolites (): Complex cyclohexenones (e.g., BC 01_C1) and phenanthrenones demonstrate antimicrobial and antioxidant activities.

Key Structural and Functional Differences (Table)

Biological Activity

3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1H)-one, also known by its CAS number 30652-21-2, is a pyridinone derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of both hydroxyl and hydroxyethyl groups, which contribute to its unique chemical properties and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C8H11NO, and its structure can be represented as follows:

- Molecular Structure :

Structure

This compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in synthetic chemistry.

The biological activity of this compound is largely attributed to its ability to chelate metal ions and form hydrogen bonds with biological macromolecules. This chelation can influence enzymatic activities and redox processes within cells. The specific pathways through which this compound exerts its effects depend on the context of its application, whether in therapeutic settings or as a research tool.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, potentially offering protective effects against cellular damage.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its effects on cancer cell lines such as HeLa and A375. In these studies, the compound demonstrated an ability to induce apoptosis and inhibit cell proliferation at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 18.67 | Induces apoptosis via caspase activation |

| A375 | 19.36 | Modulates BAG3 protein levels |

Case Studies

- Antioxidant Activity : In a study assessing the antioxidant capacity of various pyridinones, this compound was found to significantly reduce lipid peroxidation in vitro, indicating its potential use in formulations aimed at reducing oxidative stress.

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of this compound showed that it could inhibit the release of TNF-alpha in macrophages exposed to lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory properties.

- Anticancer Activity : A recent study explored the effects of this compound on melanoma cells (A375). The findings indicated that treatment with various concentrations led to a dose-dependent increase in apoptotic markers, confirming its potential as an anticancer agent.

Q & A

Basic: What are the optimal synthetic routes for 3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1H)-one, and how can reaction conditions be optimized to minimize side products?

Methodological Answer:

The synthesis typically involves a Michael-type addition between maltol (3-hydroxy-2-methyl-4H-pyran-4-one) and 2-hydroxyethylamine under acidic conditions. Key optimization parameters include:

- pH control : Use mild acids (e.g., acetic acid) to stabilize intermediates and avoid decomposition.

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

Post-synthesis, HPLC analysis is critical to monitor purity (≥95%) and identify side products like unreacted maltol or over-alkylated derivatives .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., hydroxyethyl and methyl groups). The absence of extraneous peaks indicates purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO, theoretical 183.09 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities .

Advanced: How can researchers design experiments to evaluate the metal chelation efficiency of this compound under physiological conditions?

Methodological Answer:

- Potentiometric Titration : Measure stability constants (log K) with transition metals (e.g., Fe, Al) at physiological pH (7.4). Use a Metrohm Titrando system with a glass electrode .

- Spectrophotometric Competition Assays : Compete with EDTA for metal binding. Monitor absorbance shifts (e.g., Fe-ligand charge-transfer bands at 450 nm) .

- Cell Culture Models : Assess intracellular metal depletion in neuronal cells using inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced: What strategies are employed to modify the compound's structure to enhance blood-brain barrier (BBB) penetration for neurodegenerative applications?

Methodological Answer:

- Glucosylation : Introduce a β-D-glucopyranosyloxy group at the 3-position to improve hydrophilicity and active transport via glucose transporters (e.g., GLUT1). Radiolabeled analogs (e.g., Tc complexes) confirm BBB penetration in murine models .

- Prodrug Design : Mask the hydroxy group with ester moieties (e.g., acetyl) to enhance lipophilicity, followed by enzymatic cleavage in the brain .

- Structural Analog Screening : Prioritize derivatives with calculated logP < 2.5 and polar surface area < 90 Ų using QSAR models .

Advanced: How should contradictory data regarding the compound's enzyme inhibition potency (e.g., varying IC50_{50}50 values across studies) be systematically analyzed?

Methodological Answer:

- Assay Standardization : Control variables such as enzyme source (recombinant vs. tissue-derived), substrate concentration, and incubation time. For COMT inhibition, use purified human liver enzyme and 3,4-dihydroxybenzoic acid as substrate .

- Structural-Activity Relationship (SAR) Analysis : Compare IC values of analogs (e.g., methoxyethyl vs. hydroxyethyl substituents) to identify critical functional groups .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA in GraphPad Prism) to aggregate data from multiple studies and assess variability .

Basic: What are the key considerations in designing in vitro assays to assess the antioxidant properties of this compound?

Methodological Answer:

- DPPH Radical Scavenging : Dissolve the compound in ethanol (1 mM), mix with DPPH (0.1 mM), and measure absorbance decay at 517 nm after 30 minutes. Include ascorbic acid as a positive control .

- Metal-Chelating Interference : Differentiate between direct ROS scavenging and indirect effects via metal chelation using EDTA controls .

- Cellular Oxidative Stress Models : Use SH-SY5Y neuroblastoma cells exposed to HO. Measure intracellular ROS with DCFH-DA fluorescence .

Advanced: What computational methods are suitable for predicting the binding modes of this compound with target enzymes like catechol-O-methyltransferase (COMT)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with COMT crystal structure (PDB: 3BWM). Define the active site around Mg and SAM cofactor. Validate poses with RMSD ≤ 2.0 Å .

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the hydroxy group and Glu199/Asn170 .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs using Schrödinger Suite to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.